Cas no 2229202-20-2 (1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine)

1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine
- EN300-1961954
- 2229202-20-2
-
- インチ: 1S/C10H8F4N2O2/c11-6-2-8(16(17)18)7(12)1-5(6)9(15)3-10(13,14)4-9/h1-2H,3-4,15H2
- InChIKey: TYYKNIVFTLZNEQ-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C=C(C(=CC=2F)[N+](=O)[O-])F)(C1)N)F
計算された属性
- せいみつぶんしりょう: 264.05219015g/mol
- どういたいしつりょう: 264.05219015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71.8Ų
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961954-5.0g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1961954-0.25g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 0.25g |
$1393.0 | 2023-09-17 | ||
Enamine | EN300-1961954-2.5g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 2.5g |
$2969.0 | 2023-09-17 | ||
Enamine | EN300-1961954-0.1g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 0.1g |
$1332.0 | 2023-09-17 | ||
Enamine | EN300-1961954-10.0g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1961954-0.5g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 0.5g |
$1453.0 | 2023-09-17 | ||
Enamine | EN300-1961954-1.0g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1961954-5g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 5g |
$4391.0 | 2023-09-17 | ||
Enamine | EN300-1961954-1g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 1g |
$1515.0 | 2023-09-17 | ||
Enamine | EN300-1961954-10g |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine |
2229202-20-2 | 10g |
$6512.0 | 2023-09-17 |
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine 関連文献
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amineに関する追加情報
1-(2,5-Difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine: A Comprehensive Overview
The compound 1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine, identified by the CAS number 2229202-20-2, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclobutane ring with fluorine atoms and a nitrophenyl group. The presence of multiple fluorine atoms and a nitro group introduces interesting electronic properties, making it a valuable subject for research in fields such as medicinal chemistry and materials science.
Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance pharmacokinetic properties such as bioavailability and stability. The 1-(2,5-difluoro-4-nitrophenyl) moiety in this compound contributes to its unique electronic characteristics, which can be exploited in the development of novel therapeutic agents. Additionally, the cyclobutane ring introduces strain into the molecule, potentially increasing its reactivity in certain chemical reactions.
The synthesis of 1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various strategies to optimize the synthesis pathway, including the use of transition metal catalysts and novel coupling reactions. These advancements have not only improved the yield of the compound but also opened up new avenues for its application in chemical synthesis.
In terms of applications, this compound has shown promise in the development of agrochemicals and specialty chemicals. Its ability to interact with biological systems through specific molecular recognition mechanisms makes it a candidate for use in herbicides and insecticides. Furthermore, its electronic properties make it suitable for use in organic electronics, where it can serve as a building block for advanced materials such as semiconductors and conductive polymers.
Recent research has also explored the environmental impact of fluorinated compounds like 1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine. Studies have focused on understanding its degradation pathways under various environmental conditions to ensure its safe use and disposal. These efforts are crucial for minimizing the ecological footprint of such compounds while maximizing their benefits.
The future of this compound lies in its potential to serve as a versatile building block in chemical synthesis. With ongoing advancements in synthetic methodologies and an increasing demand for specialized chemicals across industries, 1-(2,5-difluoro-4-nitrophenyl)-3,3-difluorocyclobutan-1-amine is poised to play a significant role in shaping the next generation of chemical products.
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